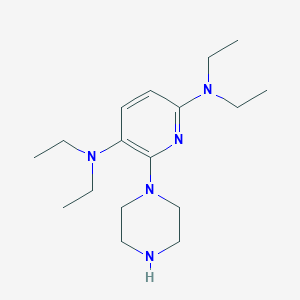
N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperazine ring attached to a pyridine core, with two ethyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with piperazine under basic conditions.
Ethylation of Nitrogen Atoms: The final step involves the ethylation of the nitrogen atoms at positions 2 and 5 of the pyridine ring using ethylating agents such as ethyl iodide or ethyl bromide.
Industrial Production Methods
In an industrial setting, the production of N2,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the piperazine ring or the ethyl groups are oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can be performed to reduce any oxidized forms of the compound back to its original state.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Regeneration of the original compound.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In the industrial sector, N2,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of N2,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- N~2~,N~2~,N~5~,N~5~-Tetramethyl-6-(piperazin-1-yl)pyridine-2,5-diamine
- N~2~,N~2~,N~5~,N~5~-Diethyl-6-(piperazin-1-yl)pyridine-2,5-diamine
- N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(morpholin-1-yl)pyridine-2,5-diamine
Uniqueness
N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine is unique due to the presence of both ethyl groups and a piperazine ring, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various applications.
特性
CAS番号 |
111668-01-0 |
|---|---|
分子式 |
C17H31N5 |
分子量 |
305.5 g/mol |
IUPAC名 |
2-N,2-N,5-N,5-N-tetraethyl-6-piperazin-1-ylpyridine-2,5-diamine |
InChI |
InChI=1S/C17H31N5/c1-5-20(6-2)15-9-10-16(21(7-3)8-4)19-17(15)22-13-11-18-12-14-22/h9-10,18H,5-8,11-14H2,1-4H3 |
InChIキー |
VINOSHDRVYFKLH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



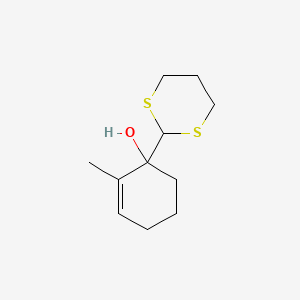
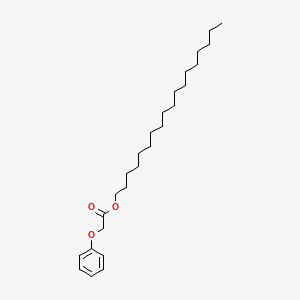

![Carbamic acid, [3-(decyloxy)phenyl]-, 2-(1-piperidinyl)ethyl ester](/img/structure/B14313744.png)
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)

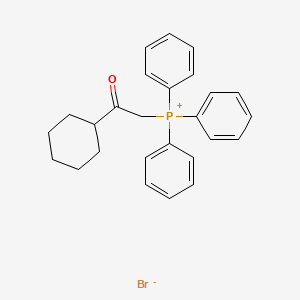
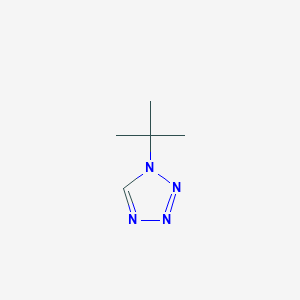
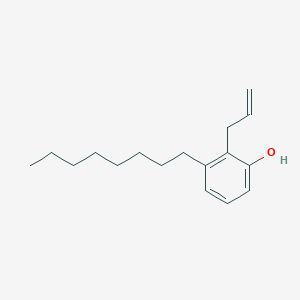
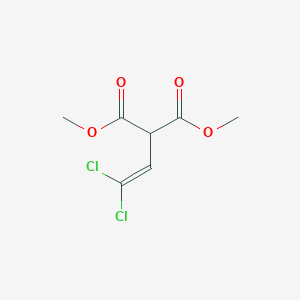
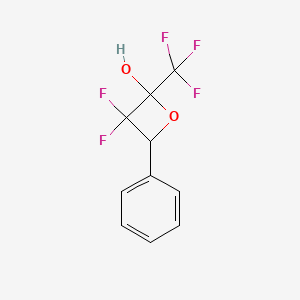
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-methyl-1,3-thiazole-2(3H)-thione)](/img/structure/B14313789.png)
